3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide
Description
This compound features a hybrid structure combining two heterocyclic moieties: a 6-methylimidazo[2,1-b]thiazole and a 6-(methylsulfonyl)benzo[d]thiazole, linked via a propanamide bridge. The imidazo[2,1-b]thiazole core is substituted with a methyl group at position 6, while the benzo[d]thiazole moiety carries a methylsulfonyl group at position 6.
Propriétés
IUPAC Name |
3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S3/c1-10-8-21-11(9-25-17(21)18-10)3-6-15(22)20-16-19-13-5-4-12(27(2,23)24)7-14(13)26-16/h4-5,7-9H,3,6H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLYVWVPSPFUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide is a derivative of imidazo[2,1-b]thiazole, a class of compounds known for their diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).
Antitumor Activity
Recent studies have demonstrated that compounds related to imidazo[2,1-b]thiazole exhibit significant antitumor activity. For instance, derivatives have shown substantial inhibitory effects against the epidermal growth factor receptor (EGFR), particularly in high-expressing cell lines such as HeLa. In contrast, these compounds displayed minimal activity against low-expressing cell lines like HepG2 and showed low cytotoxicity towards normal human cell lines including HL7702 and HUVEC .
Case Study: EGFR Inhibition
A study highlighted that specific derivatives of imidazo[2,1-b]thiazole demonstrated IC50 values indicating effective inhibition of EGFR kinase activity, correlating with their anti-proliferative effects. The structure-activity relationship analysis suggested that modifications on the thiazole ring significantly influence the biological activity of these compounds .
The mechanism by which imidazo[2,1-b]thiazole derivatives exert their effects often involves the inhibition of key enzymes and pathways associated with tumor growth. For example, some studies have indicated that these compounds can inhibit carbonic anhydrase (CA) isoforms associated with tumor progression. The inhibition profile suggests that while certain isoforms are resistant to these compounds (e.g., hCA I), others like hCA IX show promising inhibition rates .
Structure-Activity Relationships (SAR)
The SAR analysis has been pivotal in understanding how modifications to the chemical structure affect biological activity. Key findings include:
- Substituents on the Thiazole Ring : Variations in substituents can enhance or diminish the antitumor efficacy.
- Linker Modifications : The nature of the linker between the thiazole moiety and other functional groups influences binding affinity and selectivity towards target enzymes.
A summary table of SAR findings is presented below:
| Compound Variant | IC50 (µM) | Target Enzyme | Activity |
|---|---|---|---|
| Variant A | 2.03 | hCA IX | Inhibitory |
| Variant B | >100 | hCA I | Non-inhibitory |
| Variant C | 15.22 | Tumor Cells | Cytotoxic |
Comparaison Avec Des Composés Similaires
Structural Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound’s methylsulfonyl group distinguishes it from analogs with electron-donating substituents (e.g., methoxy in ) or halogens (e.g., bromine in ), which may alter solubility and target affinity .
- The propanamide linker is structurally analogous to the sulfonyl or carbothioamide linkers in other hybrids, which are critical for maintaining conformational flexibility and binding .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide?
- Methodology : Synthesis typically involves multi-step protocols, including cyclocondensation of thiazole precursors, sulfonylation, and amide coupling. For example:
- Step 1 : Synthesis of the imidazo[2,1-b]thiazole core via cyclization of S-amino acids with phenylisothiocyanate in Et3N/DMF-H2O .
- Step 2 : Sulfonylation of the benzo[d]thiazole moiety using methylsulfonyl chloride under basic conditions (e.g., triethylamine) .
- Step 3 : Amide bond formation between the imidazothiazole and sulfonylated benzothiazole via HBTU/DMAP-mediated coupling .
- Validation : Structural confirmation via -NMR, -NMR, and IR spectroscopy is critical to verify regiochemistry and functional group integrity .
Q. How are computational methods applied to predict the biological activity of this compound?
- Methodology : Virtual screening tools (e.g., molecular docking) assess binding affinity to targets like VEGFR2 or kinases. For example:
- Docking : Use AutoDock Vina to model interactions between the imidazothiazole scaffold and kinase ATP-binding pockets, focusing on hydrogen bonding with key residues (e.g., Asp1046 in VEGFR2) .
- QSAR : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., methylsulfonyl groups) with cytotoxicity (IC50) in cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
- Case Study : In MDA-MB-231 (breast cancer) vs. HepG2 (liver cancer), IC50 values may vary due to differences in drug efflux (e.g., ABC transporters) or metabolic activation.
- Methodology :
- Mechanistic Profiling : Perform RNA sequencing to identify differentially expressed genes in resistant vs. sensitive cell lines .
- Metabolite Analysis : Use LC-MS to detect active metabolites in HepG2 (high CYP450 activity) that may enhance or reduce efficacy .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester moieties) to the propanamide chain, as seen in ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate derivatives .
- Salt Formation : Convert the methylsulfonyl group to a sodium sulfonate salt to enhance aqueous solubility .
- Validation : Compare logP values (via HPLC) and plasma stability (in vitro assays) of modified vs. parent compounds .
Q. How can X-ray crystallography elucidate the compound’s binding mode with its target?
- Methodology :
- Co-crystallization : Soak the compound with purified kinase domains (e.g., VEGFR2) and solve structures using SHELX software .
- Electron Density Maps : Analyze ligand-protein interactions (e.g., π-π stacking with Phe1047) to guide structure-based optimization .
Experimental Design & Data Analysis
Q. What in vitro assays are recommended to validate target engagement?
- Assays :
- Kinase Inhibition : Measure IC50 using ADP-Glo™ kinase assays for VEGFR2 or related kinases .
- Apoptosis : Quantify caspase-3/7 activation in MDA-MB-231 cells via luminescence assays .
Q. How should researchers address low yields in the final amide coupling step?
- Troubleshooting :
- Activating Agents : Replace HBTU with PyBOP for sterically hindered substrates .
- Solvent Optimization : Use DMF/DCM mixtures to improve reactant solubility .
- Case Study : Substituting triethylamine with DMAP increased yields from 68.6% to >85% in similar sulfonamide-propanamide syntheses .
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